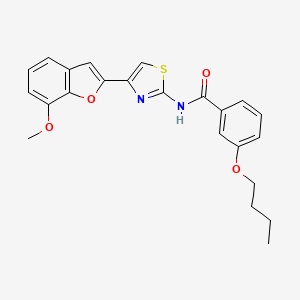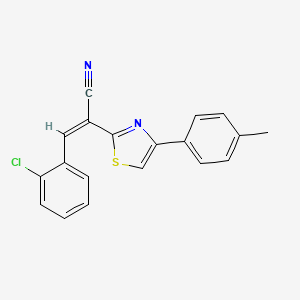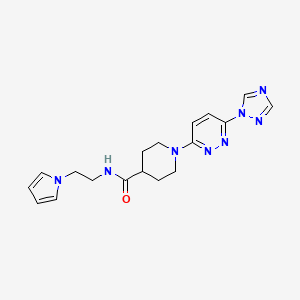
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15ClN4O5S and its molecular weight is 422.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
This compound has been explored for its inhibition properties against carbonic anhydrases, which are therapeutically relevant human enzymes. A study highlighted its role in facilitating ring-forming cascade reactions, leading to the production of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound revealed that they possess good to moderate activities against various microbial strains. The studies involved synthesis, characterization, and docking studies against DNA Gyrase-A, demonstrating these compounds' potential as antimicrobial agents (Kumar et al., 2020).
Synthesis and Characterization of Derivatives
The compound has been utilized as a precursor in the synthesis of various sulfonamide derivatives. These efforts have led to the development of compounds with promising biological activities, including antimicrobial and antioxidant properties. Such studies underscore the compound's versatility and potential in creating new therapeutic agents (Badgujar, More, & Meshram, 2018).
Molecular Docking and Bioactivity Studies
Molecular docking studies have been conducted to understand the binding affinities and orientations of sulfonamide derivatives, including those related to the compound , at the active sites of enzymes. These studies have helped elucidate the structural requirements for enhanced bioactivity and provided insights into designing more effective enzyme inhibitors (Janakiramudu et al., 2017).
Optimization for Therapeutic Applications
Further research has focused on optimizing derivatives of this compound for therapeutic applications, such as the treatment of Mycobacterium tuberculosis. This optimization aimed at maintaining antimycobacterial activity while minimizing side effects, such as the inhibition of CYP 2C9, a common issue with many drugs. This demonstrates the compound's potential in developing new treatments for tuberculosis with reduced risk of drug-drug interactions (Chen et al., 2021).
Properties
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)13-8-9-14(18)15(10-13)22(24)25/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCEQAEAFBPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine](/img/structure/B2721907.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)


![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2721915.png)
![1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2721917.png)
![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)
![1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2721921.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)


